Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
Description
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Properties
IUPAC Name |
potassium;3-ethoxy-2-methyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLZDVTUAWBGGH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate in Polar Solvents: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of the solubility of Potassium 3-ethoxy-2-methyl-3-oxopropanoate, a key intermediate in pharmaceutical and specialty chemical synthesis. We delve into the fundamental molecular principles governing its solubility in polar solvents, present a detailed, field-proven experimental protocol for its quantitative determination, and discuss the critical factors that influence its solubility profile. This document is intended to serve as a practical resource for scientists and researchers, enabling them to design robust experimental plans and accurately interpret solubility data in the context of drug development and chemical synthesis.
Compound Profile: Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
Potassium 3-ethoxy-2-methyl-3-oxopropanoate (also known as potassium ethyl methylmalonate) is an organic salt valued for its role in synthetic chemistry.[1][2] Its molecular structure, featuring both ionic and polar functional groups, is the primary determinant of its physical properties and solubility behavior.
The presence of a potassium carboxylate group confers a strong ionic character, which generally enhances solubility in polar solvents.[2][3] This is contrasted with the non-polar hydrocarbon regions (the methyl and ethyl groups), which can influence interactions with solvents of varying polarity. Understanding this structural balance is crucial for solvent selection in reaction chemistry and formulation development.
Table 1: Physicochemical Properties of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | potassium 3-ethoxy-2-methyl-3-oxopropanoate | PubChem[1] |
| Synonyms | Potassium ethyl methylmalonate | PubChem[1] |
| CAS Number | 103362-70-5 | Sigma-Aldrich |
| Molecular Formula | C₆H₉KO₄ | PubChem[1] |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| SMILES | CCOC(=O)C(C)C(=O)[O-].[K+] | PubChem[1][4] |
| Physical Form | Solid, crystalline powder | Ambeed, Inc. |
| Storage | Inert atmosphere, room temperature | Ambeed, Inc. |
Theoretical Principles of Solubility in Polar Solvents
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][5] For an ionic organic compound like Potassium 3-ethoxy-2-methyl-3-oxopropanoate, its dissolution in a polar solvent is an energetically favorable process driven by strong solute-solvent interactions that overcome the solute-solute forces within the crystal lattice.
Key Intermolecular Interactions:
-
Ion-Dipole Interactions: This is the most significant force. The potassium cation (K⁺) and the carboxylate anion (-COO⁻) of the solute interact strongly with the partial positive and negative charges of polar solvent molecules (e.g., the δ⁻ oxygen and δ⁺ hydrogens in water).[6]
-
Hydrogen Bonding: The oxygen atoms of the carboxylate and ester groups can act as hydrogen bond acceptors, forming hydrogen bonds with protic polar solvents like water, ethanol, and methanol.[7]
-
Dipole-Dipole Interactions: The polar ester group (-C=O) in the solute molecule can engage in dipole-dipole interactions with other polar solvent molecules like acetonitrile or dimethyl sulfoxide (DMSO).[5]
Caption: Key intermolecular forces driving solubility.
Experimental Determination of Solubility
To ensure accuracy and reproducibility, a standardized method for determining equilibrium solubility is essential. The shake-flask method is the most widely accepted and recommended technique in the pharmaceutical and chemical industries.[5][8][9]
Detailed Protocol: Equilibrium Solubility via the Shake-Flask Method
This protocol is designed to be a self-validating system by confirming that equilibrium has been reached.
Materials & Equipment:
-
Potassium 3-ethoxy-2-methyl-3-oxopropanoate (solid)
-
Selected polar solvents (e.g., Water, Ethanol, Methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The goal is to have undissolved solid remaining at the end of the experiment, ensuring the solution is saturated. Causality: Adding excess solute is critical for achieving a true equilibrium between the dissolved and undissolved states.
-
Solvent Addition: Add a precise, known volume of the desired polar solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate for an extended period. Expertise & Trustworthiness: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the final two time points.[9]
-
Phase Separation: Once agitation is complete, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid. Causality: This step is crucial to prevent undissolved microparticles from being sampled, which would falsely inflate the solubility measurement.
-
Sampling: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis. Expertise: Using a chemically inert PTFE filter prevents the solute from adsorbing to the filter material, which would lead to an underestimation of solubility.[5]
-
Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a validated analytical method, such as HPLC, against a standard curve prepared from known concentrations of the compound.[5][10]
-
Data Reporting: Calculate the original concentration in the saturated solution. Report the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: Experimental workflow for the shake-flask method.
Illustrative Solubility Data
While specific experimental data for this compound is not widely published, the following table illustrates how results should be presented. The values are hypothetical and serve as a template for reporting experimentally determined data.
Table 2: Illustrative Solubility of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |
|---|---|---|---|
| Water | 80.1 | > 200 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 | Very Soluble |
| Methanol | 32.7 | ~ 80 | Freely Soluble |
| Ethanol | 24.5 | ~ 45 | Soluble |
| Acetonitrile | 37.5 | ~ 15 | Sparingly Soluble |
| Acetone | 20.7 | < 5 | Slightly Soluble |
Note: Values are for illustrative purposes only and must be determined experimentally.
Factors Influencing the Solubility Profile
Several factors beyond solvent choice can be modulated to influence solubility.
-
Temperature: For most solids, solubility increases with temperature as the additional energy helps overcome the crystal lattice energy and promotes dissolution.[11] This relationship should be determined experimentally, as it is critical for processes like recrystallization.
-
pH: The solubility of Potassium 3-ethoxy-2-methyl-3-oxopropanoate is expected to be relatively stable across a neutral and basic pH range due to its nature as a salt of a weak acid and a strong base. However, in highly acidic solutions (pH < 7), the carboxylate anion could be protonated to form the less soluble free acid, 3-ethoxy-2-methyl-3-oxopropanoic acid.[11] Therefore, pH control is vital when working with buffered aqueous systems.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3] It is good practice to characterize the solid form before and after the solubility experiment (e.g., via XRPD) to ensure no phase transformation has occurred.[9][12]
Conclusion
Potassium 3-ethoxy-2-methyl-3-oxopropanoate is an ionic organic compound with a high affinity for polar solvents. Its solubility is primarily driven by strong ion-dipole interactions facilitated by its potassium carboxylate moiety. For researchers and drug development professionals, accurate and reproducible solubility data is paramount. The standardized shake-flask method, when executed with attention to detail regarding equilibration and phase separation, provides a reliable means of obtaining this critical information. Understanding and controlling factors such as temperature and pH are essential for optimizing reaction conditions, developing formulations, and ensuring the success of synthetic and pharmaceutical applications.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
-
PubChem. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | C6H9KO4 | CID 23679020. [Link]
-
ResearchGate. The Experimental Determination of Solubilities. [Link]
-
Raghavendra institute of pharmaceutical education and research. solubility experimental methods.pptx. [Link]
-
J&K Scientific LLC. 3-Ethoxy-2-methyl-3-oxopropanoic acid, potassium salt | 103362-70-5. [Link]
-
Leadson. (2025). What are the factors influencing the solubility of lead salts in organic solvents?[Link]
-
Koenigsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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Technical Safety & Application Guide: Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
This guide is structured as a high-level technical whitepaper designed for senior researchers and process chemists. It moves beyond standard MSDS reporting to integrate safety data with practical synthetic utility.
CAS: 103362-70-5 | The "Masked" Nucleophile for
Executive Summary
Potassium 3-ethoxy-2-methyl-3-oxopropanoate (also known as Potassium ethyl methylmalonate) is a specialized anionic reagent used primarily in the synthesis of
This guide synthesizes critical safety data with field-proven handling protocols, ensuring that research personnel can utilize this hygroscopic reagent effectively while mitigating decomposition risks.
Chemical Identity & Characterization
Precise identification is critical to avoid confusion with the non-methylated analog (Potassium ethyl malonate, CAS 6148-64-7).
| Parameter | Specification |
| Chemical Name | Potassium 3-ethoxy-2-methyl-3-oxopropanoate |
| Synonyms | Potassium ethyl methylmalonate; Methylmalonic acid monoethyl ester potassium salt |
| CAS Number | 103362-70-5 |
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| Physical Form | White to off-white crystalline solid |
| Solubility | Highly soluble in water; sparingly soluble in cold organic solvents (EtOAc, DCM) |
| Melting Point | Solid (Decomposes >190°C via decarboxylation) |
Hazard Analysis & Safety Profile (GHS)
Analysis based on structural analogs and available safety data. The primary hazards stem from the compound's alkalinity and fine particulate nature.
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
Toxicology & Exposure Logic
Why is it hazardous?
-
Alkalinity: As a potassium carboxylate salt, aqueous solutions are basic (pH ~8–9). Prolonged contact with mucous membranes or moist skin disrupts the lipid barrier, leading to irritation.
-
Dust Potential: The crystalline powder can be friable. Inhalation of the dust delivers a basic load directly to the upper respiratory tract, causing inflammation.
Emergency Response Decision Tree
This workflow dictates immediate actions upon exposure.
Figure 1: Emergency response logic flow for exposure to alkaline carboxylate salts.
Handling, Storage & Stability Protocol
The scientific integrity of your experiment depends on the quality of this reagent. It is chemically unstable if mishandled.
The Hygroscopic-Hydrolysis Cycle
This salt is hygroscopic . Exposure to ambient moisture initiates a degradation cascade:
-
Absorption: Water is absorbed into the lattice.
-
Hydrolysis: While the salt is stable, the presence of water can facilitate proton exchange or hydrolysis of the ethyl ester moiety over long periods or at elevated pH/Temperature.
-
Decarboxylation: The corresponding free acid (Methylmalonic acid monoethyl ester) is prone to thermal decarboxylation, releasing
and destroying the reagent's utility.
Storage Requirements[4][6][8]
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature: Room temperature (20–25°C) is generally acceptable, but 2–8°C is preferred for long-term (>6 months) storage to inhibit ester hydrolysis.
-
Container: Tightly sealed glass or HDPE. Do not store in metal containers prone to corrosion by alkaline salts.
Technical Application: C-Acylation Synthesis
As a Senior Scientist, you utilize this reagent not just as a "salt," but as a magnesium-chelated enolate equivalent.
Mechanism: The Magnesium Chelate Strategy
Direct reaction of the potassium salt with acid chlorides is sluggish and heterogeneous. The standard protocol involves transmetallation with Magnesium Chloride (
Synthetic Workflow Diagram
Figure 2: Mechanistic workflow for the synthesis of
Experimental Protocol: Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
A self-validating protocol adapted for the 2-methyl derivative. This method uses the
Materials
-
Reagent A: Potassium 3-ethoxy-2-methyl-3-oxopropanoate (10.0 mmol, 1.84 g)
-
Reagent B: Magnesium Chloride (anhydrous) (12.0 mmol, 1.14 g)
-
Reagent C: Triethylamine (TEA) (15.0 mmol, 2.1 mL)
-
Reagent D: Benzoyl Chloride (8.0 mmol, 0.93 mL)
-
Solvent: Acetonitrile (Dry, 40 mL)
Step-by-Step Methodology
-
Chelate Formation (Critical Step):
-
To a flame-dried round-bottom flask under Nitrogen, add Reagent B (
) and dry Acetonitrile. -
Add Reagent A (Potassium salt) in one portion. The suspension will remain heterogeneous.
-
Cool to 0°C. Add Reagent C (TEA) dropwise.
-
Observation: The mixture typically becomes a thick white slurry as the Magnesium-Enolate complex forms. Stir at 20°C for 2 hours to ensure complete transmetallation.
-
-
Acylation:
-
Cool the slurry to 0°C.
-
Add Reagent D (Benzoyl Chloride) dropwise over 10 minutes. Maintain internal temperature <5°C to prevent side reactions (O-acylation).
-
Allow to warm to room temperature and stir overnight (12h).
-
Checkpoint: TLC should show consumption of the acid chloride.
-
-
Decarboxylation & Workup:
-
Quench the reaction with 3N HCl (15 mL) carefully (gas evolution of
will occur). -
Stir vigorously for 1 hour. This acidic hydrolysis ensures the decarboxylation of the intermediate carboxylic acid.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Sat.
and Brine. Dry over .
-
-
Purification:
-
Concentrate under reduced pressure.[4]
-
Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Expected Outcome
-
Yield: 75–85%
-
Product: Ethyl 2-methyl-3-oxo-3-phenylpropanoate.
-
Data Validation:
will show a doublet for the -methyl group (~1.4 ppm) and a quartet for the -proton (~4.3 ppm) coupled to the methyl.
References
-
Sigma-Aldrich. (n.d.). Potassium 3-Ethoxy-2-methyl-3-oxopropanoate Safety Data Sheet. Retrieved from (Search CAS: 103362-70-5).[5]
- Clay, R. J., et al. (1983). "Synthesis of Beta-Keto Esters from Potassium Ethyl Malonate". Synthesis, 1983(4), 290-292.
-
ChemScene. (2025). Safety Data Sheet: Potassium 3-Ethoxy-2-methyl-3-oxopropanoate. Retrieved from .
-
PubChem. (2025).[6][7] Compound Summary: Potassium 3-ethoxy-2-methyl-3-oxopropanoate.[5][8][9][10][11][12][13] National Library of Medicine. Retrieved from .[7]
- Rathke, M. W., & Cowan, P. J. (1985). "Acylation of Magnesium Chelates of Malonic Acid Derivatives". Journal of Organic Chemistry, 50(15), 2622-2624.
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Foreword: Navigating the Nomenclature of Malonic Acid Half-Esters
An In-Depth Technical Guide to the Chemical Properties and Applications of Potassium Monoalkyl Malonates for Researchers and Drug Development Professionals
A preliminary survey of chemical literature and databases reveals that the compound "potassium monoethyl methylmalonate" is not commonly indexed. This suggests a potential ambiguity in nomenclature. This guide will therefore focus on two closely related, and industrially significant, compounds: Potassium Monoethyl Malonate and Potassium Monomethyl Malonate . The principles, properties, and reactions discussed herein are directly applicable to the broader class of mono-alkyl malonate salts and provide a robust framework for understanding the hypothetical "potassium monoethyl methylmalonate."
Part 1: Core Chemical Profile and Physicochemical Properties
Potassium monoalkyl malonates are versatile reagents in organic synthesis, serving as key building blocks for more complex molecular architectures. Their utility stems from the presence of both a carboxylate salt and an ester functional group, allowing for a range of chemical transformations.
Molecular Structure and Key Features
The fundamental structure consists of a malonic acid backbone where one carboxylic acid group is esterified with an alcohol (methanol or ethanol in this case), and the other is deprotonated to form a potassium salt.
Physicochemical Data
The following table summarizes the key physicochemical properties of potassium monoethyl malonate and potassium monomethyl malonate.
| Property | Potassium Monoethyl Malonate | Potassium Monomethyl Malonate |
| Synonyms | Ethyl potassium malonate, Monoethyl malonate potassium salt | Methyl potassium malonate, Monomethyl malonate potassium salt |
| CAS Number | 6148-64-7[1][2][3] | 38330-80-2[4][5][6] |
| Molecular Formula | C5H7KO4[1][2][7] | C4H5KO4[4][5][8] |
| Molecular Weight | 170.21 g/mol [2][9] | 156.18 g/mol [5][6][8] |
| Appearance | White crystals or powder[1] | White to almost white powder or crystal[10] |
| Melting Point | 194 °C (decomposes)[1][2] | 162 °C (decomposes)[11][10] or 200 °C[4][5] |
| Solubility | Slightly soluble in methanol and water[1] | Soluble in methanol and water[5][11][12] |
| Hygroscopicity | Hygroscopic[1] | Hygroscopic[12] |
| pH | 5.5 - 8.0 (50 g/L at 25 °C)[1] | 5.5 - 8.0 (50 g/L at 25 °C)[8] |
Part 2: Synthesis and Manufacturing Considerations
The primary route for synthesizing potassium monoalkyl malonates is the selective saponification of the corresponding dialkyl malonate.[13][14] The key challenge in this process is to achieve mono-saponification without significant formation of the dipotassium malonate byproduct.[13]
General Reaction Scheme
Caption: General workflow for the synthesis of potassium monoalkyl malonates.
Experimental Protocol: Synthesis of Potassium Monoethyl Malonate
This protocol is adapted from established industrial processes which emphasize high purity and yield.[13][14]
Materials:
-
Diethyl malonate
-
Potassium hydroxide
-
Anhydrous ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add diethyl malonate and anhydrous ethanol.
-
In a separate beaker, prepare a solution of potassium hydroxide in anhydrous ethanol.
-
Slowly add the potassium hydroxide solution to the diethyl malonate solution at room temperature with vigorous stirring. A molar ratio of at least 1.5 of diethyl malonate to potassium hydroxide is recommended to favor mono-saponification.[13][14]
-
After the addition is complete, continue stirring the reaction mixture overnight.
-
The product will precipitate as a white solid. Isolate the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted diethyl malonate.
-
Dry the product under vacuum to obtain pure potassium monoethyl malonate.
Causality Behind Experimental Choices:
-
Molar Excess of Diethyl Malonate: Using an excess of the diester statistically favors the reaction of one mole of potassium hydroxide with one mole of diester, minimizing the formation of the dipotassium salt.[13][14]
-
Controlled Temperature: The reaction is typically carried out at or below room temperature to control the rate of saponification and improve selectivity.[14]
-
Choice of Solvent: Ethanol is a common solvent as it is the alcohol component of the ester, preventing transesterification side reactions.
Part 3: Chemical Reactivity and Synthetic Applications
Potassium monoalkyl malonates are valuable intermediates in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry.[13]
Key Reactions
-
Acylation to β-Ketoesters: Potassium monoethyl malonate can be used to generate (trimethylsilyl)ethyl malonate in situ, which can then be acylated to produce various β-ketoesters.[1][15]
-
Synthesis of β-Amino Acrylates: It reacts with aryl nitriles in the presence of zinc chloride and a catalytic amount of Hünig's base to yield β-amino acrylates.[1][15]
-
Intermediate for Ester Synthesis: It serves as an intermediate in the preparation of other esters, such as ethyl tert-butyl malonate.[1]
-
Enzyme Inhibition: As a malonate derivative, it can act as a competitive inhibitor of succinate dehydrogenase.[1][9]
Reaction Workflow: Synthesis of β-Ketoesters
Caption: Synthetic pathway for the preparation of β-ketoesters.
Part 4: Analytical Characterization
The identity and purity of potassium monoalkyl malonates are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylate and ester carbonyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. For potassium monoethyl malonate, the ¹H NMR will show signals for the ethyl group and the methylene protons of the malonate backbone.
-
Purity Assessment: The purity, particularly the content of dipotassium malonate, can be determined by titration or chromatographic methods like HPLC.
Part 5: Safety and Handling
Potassium monoalkyl malonates are generally considered to be irritants. Proper personal protective equipment (PPE) should be worn when handling these compounds.
Hazard Identification and Precautionary Measures
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[7][10] May cause respiratory irritation.[16]
-
Precautionary Statements:
Storage and Stability
References
- Process for preparing potassium monoethyl malonate. (2003, June 17). Google Patents.
- Production of potassium monoethyl malonate. (1999, November 26). Google Patents.
-
POTASSIUM METHYL MALONATE - ChemBK. (2024, April 9). Retrieved from [Link]
-
MONO-METHYL MALONATE POTASSIUM SALT - ChemBK. (2024, April 9). Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, August 24). Fisher Scientific. Retrieved from [Link]
-
Potassium ethyl malonate | C5H7KO4 | CID 3446434 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for the preparation of potassium monoethylmalonate. (2004, February 18). Google Patents.
-
Potassium methyl malonate | C4H5KO4 | CID 2724687 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for the preparation of potassium monoethyl malonate. (1999, October 21). Google Patents.
-
Methyl potassium malonate, 99% 38330-80-2 India - Laboratory Chemicals. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
-
MALONIC ACID MONOETHYL ESTER POTASSIUM - ChemBK. (2024, April 10). Retrieved from [Link]
-
Ethyl Potassium Malonate 98% | PureSynth. (n.d.). Retrieved from [Link]
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- 15. マロン酸エチルカリウム 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
Difference between potassium ethyl methylmalonate and neutral malonate esters
Strategic Selection in C-C Bond Formation and Drug Synthesis
Executive Summary
In pharmaceutical process chemistry, the choice between Potassium Ethyl Methylmalonate (PEMM) and Neutral Malonate Esters (e.g., Diethyl Methylmalonate) is not merely a matter of physical state; it represents a fundamental divergence in synthetic strategy.
While neutral malonate esters serve as the foundational "workhorses" for alkylation chemistry, PEMM represents a specialized, "masked" enolate equivalent designed for high-fidelity acylation. This guide delineates the mechanistic, physical, and operational differences between these reagents, providing a decision framework for their application in the synthesis of
Part 1: Structural and Physicochemical Divergence
The immediate distinction lies in the ionic nature of PEMM versus the covalent neutrality of standard esters. This dictates handling requirements and solubility profiles.
| Feature | Potassium Ethyl Methylmalonate (PEMM) | Neutral Malonate Ester (Diethyl Methylmalonate) |
| Chemical Structure | ||
| State (STP) | Crystalline Solid (White powder) | Colorless Liquid |
| Hygroscopicity | High (Requires desiccated storage) | Low (Stable in ambient air) |
| Solubility | Water, Polar Aprotic (DMF, DMSO) | Organics (EtOAc, DCM, Toluene), Alcohols |
| Acidity ( | N/A (Already anionic carboxylate) | |
| Primary Utility | Acylation (Synthesis of | Alkylation (Introduction of 3-carbon units) |
Operational Insight: PEMM is often generated in situ or purchased as a hygroscopic salt. Strict moisture control is required during weighing, as water interferes with the magnesium-mediated activation steps described in Part 2.
Part 2: Mechanistic Pathways in C-C Bond Formation
The core technical differentiator is the mechanism of activation.
1. The Neutral Route: "Hard" Enolization
To react a neutral malonate ester, one must first generate the enolate using a strong base (NaH, NaOEt, or LDA).
-
Limitation 1 (O- vs C-Acylation): The resulting enolate is an ambident nucleophile. When reacting with acid chlorides, O-acylation is a frequent competitive pathway.
-
Limitation 2 (The "Double Addition" Problem): In Claisen condensations, the product (
-keto ester) is more acidic than the starting material. It consumes the base, often requiring excess base or leading to complex mixtures. -
Limitation 3 (Downstream Processing): If the goal is a ketone or
-keto ester, the neutral diester product requires a subsequent hydrolysis and decarboxylation step (often harsh acidic reflux).[1]
2. The PEMM Route: "Soft" Chelation (The Clay/Masamune-Brooks Modification)
PEMM allows for C-C bond formation under effectively neutral conditions using Magnesium Chloride (
-
Mechanism:
coordinates between the carboxylate of PEMM and the carbonyl of the electrophile (acid chloride or imidazolide), forming a 6-membered chelate transition state. -
Thermodynamic Drive: The reaction is driven by the spontaneous, irreversible loss of
. The decarboxylation happens concomitantly or immediately following the acylation, delivering the -keto ester in a single pot without a separate hydrolysis step.
Visualization: The Activation Landscape
Caption: Comparison of the high-energy "Hard Enolization" of neutral esters vs. the concerted "Soft Chelation" pathway of PEMM.
Part 3: Experimental Protocols
Protocol A: Synthesis of
-Methyl-
-Keto Esters via PEMM
This protocol utilizes the Rathke/Masamune modification, ideal for sensitive substrates.
Reagents:
-
Acid Chloride (
): 1.0 equiv -
Potassium Ethyl Methylmalonate (PEMM): 1.2 equiv
- (Anhydrous): 1.5 equiv
-
Triethylamine (TEA): 2.0 equiv
-
Solvent: Acetonitrile (
) or Ethyl Acetate ( )
Step-by-Step Workflow:
-
Slurry Formation: In a dry flask under
, suspend PEMM (1.2 eq) and anhydrous (1.5 eq) in dry MeCN. -
Base Activation: Cool to 0°C. Add TEA (2.0 eq) dropwise. The slurry will thicken as the magnesium enolate forms. Stir for 30–60 min at room temperature.
-
Acylation: Cool the slurry back to 0°C. Add the Acid Chloride (1.0 eq) dropwise.
-
Reaction: Allow to warm to room temperature. Evolution of
gas will be observed (bubbling). Stir overnight. -
Quench: Quench with cold 1N HCl (careful of residual
evolution). -
Workup: Extract with EtOAc. Wash organics with saturated
and brine. Dry over . -
Result: The crude product is the decarboxylated
-methyl- -keto ester.
Protocol B: Alkylation of Neutral Malonate (Precursor Synthesis)
Use this if you need to synthesize the methylmalonate scaffold itself.
Reagents:
-
Diethyl Malonate: 1.0 equiv
-
Methyl Iodide (
): 1.1 equiv -
Sodium Ethoxide (
): 1.1 equiv (prepared from Na metal in EtOH)
Step-by-Step Workflow:
-
Enolate Formation: Add Diethyl Malonate to the NaOEt/EtOH solution at 0°C. Stir 30 min.
-
Alkylation: Add
dropwise (exothermic). -
Reflux: Heat to reflux for 2–4 hours to ensure completion.
-
Workup: Neutralize with acetic acid, remove EtOH in vacuo, partition between water/EtOAc.
-
Purification: Distillation is required to separate mono-methylated product from dialkylated byproducts.
Part 4: Strategic Selection in Drug Development
When designing a synthetic route, select the reagent based on the "Atom Economy" and "Step Count" principles.
| Scenario | Recommended Reagent | Rationale |
| Target is a | PEMM | Avoids hydrolysis/decarboxylation steps. Milder conditions preserve chiral centers in the acid chloride. |
| Target is a substituted Malonic Acid | Neutral Diester | Standard hydrolysis of the diester yields the di-acid directly. |
| Large Scale (Cost Sensitive) | Neutral Diester | Neutral malonates are significantly cheaper. If the subsequent hydrolysis step is high-yielding, the cost benefit outweighs the step count. |
| Substrate has Base-Sensitive Groups | PEMM | The |
Decision Logic Diagram
Caption: Decision tree for selecting between PEMM and Neutral Malonates based on target architecture.
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using magnesium chloride and triethylamine. Journal of Organic Chemistry. Link
-
Clay, R. J., et al. (1993). Synthesis of beta-keto esters from potassium ethyl malonate. Synthesis. Link
-
Brooks, D. W., et al. (1979). C-Acylation under virtually neutral conditions. Angewandte Chemie International Edition. Link
-
PubChem. (2025).[2] Potassium ethyl malonate Compound Summary. National Library of Medicine. Link
-
Organic Syntheses. (1984). Ethyl tert-Butyl Malonate (Example of Mixed Ester Synthesis). Organic Syntheses, Coll. Vol. 7, p.213. Link
Sources
Methodological & Application
Protocol for Claisen condensation using Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
An In-Depth Guide to the Application of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate in Claisen Condensation for the Synthesis of β-Keto Esters
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate in the Claisen condensation reaction. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, strategic advantages, and practical execution of this powerful carbon-carbon bond-forming reaction, ensuring a blend of theoretical expertise and field-proven application.
Strategic Overview: The Claisen Condensation and the Role of a Pre-formed Enolate Salt
The Claisen condensation is a fundamental reaction in organic synthesis that constructs a new carbon-carbon bond through the reaction of two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base.[1][2] The product, a β-keto ester, is a highly versatile synthetic intermediate, serving as a cornerstone for the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4]
The classical Claisen condensation involves the self-condensation of an ester with at least two α-hydrogens.[5] However, for creating more complex and specific molecular scaffolds, a "crossed" Claisen condensation between two different esters is often required. This presents a significant challenge: the potential for a statistical mixture of four different products, which severely complicates purification and reduces the yield of the desired compound.[6]
This is where the strategic use of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate comes into play. This reagent is the potassium salt of a mono-substituted malonic ester, effectively a stable, pre-formed enolate equivalent.[7] By using this salt, we designate one reaction partner definitively as the nucleophile, thereby directing the reaction pathway and overcoming the primary challenge of selectivity in crossed Claisen condensations. This approach is invaluable for the controlled and high-yield synthesis of specific β-keto ester targets.
The Mechanistic Pathway: A Step-by-Step Analysis
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The use of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate streamlines the initial, and often challenging, enolate formation step.
-
Enolate Provision (Initiation) : Unlike a traditional Claisen where a base is used to deprotonate an ester in situ, we begin with the active nucleophile, the carbanion of 3-Ethoxy-2-methyl-3-oxopropanoate. This circumvents the need for a stoichiometric amount of a strong base for this initial step.
-
Nucleophilic Attack : The enolate carbanion executes a nucleophilic attack on the electrophilic carbonyl carbon of the second ester partner (the "acceptor" ester). This forms a tetrahedral alkoxide intermediate.[3][8]
-
Elimination of Leaving Group : The tetrahedral intermediate is transient. It collapses, reforming the carbonyl double bond and expelling the alkoxy group (-OR') from the acceptor ester as a leaving group.[5][9] This step is characteristic of nucleophilic acyl substitution and results in the formation of the desired β-keto ester product.
-
Driving the Equilibrium : In a traditional Claisen, the final step involves the deprotonation of the newly formed, acidic α-hydrogen located between the two carbonyl groups of the β-keto ester. This acid-base reaction is highly favorable and drives the entire reaction equilibrium towards the product.[1][9] When using Potassium 3-Ethoxy-2-methyl-3-oxopropanoate, the resulting β-keto ester will have a single, highly acidic proton on the α-carbon, which can be removed by the alkoxide leaving group generated in the previous step, similarly driving the reaction to completion. A final acidic workup is required to neutralize the enolate and isolate the final product.[1]
Caption: Figure 1: Mechanism of Crossed Claisen Condensation.
Detailed Application Protocol
This protocol details a general procedure for a crossed Claisen condensation using Potassium 3-Ethoxy-2-methyl-3-oxopropanoate with a generic ester electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | ≥97% Purity | Sigma-Aldrich | Hygroscopic. Store under an inert atmosphere. |
| Acceptor Ester (e.g., Ethyl Benzoate) | Anhydrous | Acros Organics | Must be free of water and corresponding alcohol. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | A suitable aprotic solvent is crucial. Other options include diethyl ether or toluene. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR | For acidic workup to neutralize the reaction mixture. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | For washing during workup. |
| Brine (Saturated NaCl Solution) | ACS Grade | - | For final wash to aid in phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic layer. |
Equipment
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with an inert gas (Argon or Nitrogen)
-
Addition funnel (optional, for adding liquid esters)
-
Ice-water bath
-
Thin Layer Chromatography (TLC) plate and chamber
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (if required for purification)
Step-by-Step Experimental Procedure
Caption: Figure 2: Experimental Workflow Overview.
1. Preparation:
-
Ensure all glassware is oven-dried or flame-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen). Maintain an inert atmosphere throughout the reaction.
-
Place a magnetic stir bar in the reaction flask.
2. Reagent Addition:
-
To the reaction flask, add Potassium 3-Ethoxy-2-methyl-3-oxopropanoate (1.0 eq).
-
Add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Cool the resulting suspension to 0 °C using an ice-water bath and begin stirring.
3. Substrate Addition:
-
Slowly add the acceptor ester (1.0-1.2 eq) to the cooled, stirring suspension dropwise via syringe over 10-15 minutes.
-
Expert Insight: A slight excess of the more readily available or volatile ester can help drive the reaction to completion. Slow addition is critical to control any potential exotherm.
4. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Stir for 2-20 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[10][11] A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting ester spot has been consumed.
5. Aqueous Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 1 M HCl until the pH of the aqueous layer is acidic (~pH 2-3). This step protonates the product enolate.[1]
-
Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether to dilute the organic phase.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and then with brine (to reduce the amount of water in the organic layer).
6. Isolation and Purification:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary.
7. Characterization:
-
Confirm the structure and purity of the isolated β-keto ester using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Troubleshooting and Optimization
Even with a directed protocol, challenges can arise. Careful control over reaction parameters is key to success.[12]
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive potassium salt (degraded by moisture).- Impure/wet solvent or acceptor ester.- Insufficient reaction time. | - Ensure the potassium salt is handled and stored under inert, dry conditions.- Use freshly distilled or commercially available anhydrous solvents and reagents.- Extend the reaction time and monitor carefully by TLC. |
| Side Product Formation | - Self-condensation of the acceptor ester (if it has α-hydrogens).- Hydrolysis of the ester if water is present.- Reaction temperature is too high. | - Maintain a low reaction temperature (0 °C) during the addition of the acceptor ester.- Ensure strictly anhydrous conditions.- Consider using a slight excess (1.1 eq) of the potassium salt to favor the crossed condensation. |
| Difficult Purification | - Unreacted starting materials co-elute with the product. | - Optimize the stoichiometry to ensure full conversion of one reactant.- Adjust the polarity of the chromatography eluent for better separation.- A basic or acidic wash during workup can sometimes help remove specific impurities. |
Applications in Drug Discovery and Development
The β-keto ester scaffold is a privileged structure in medicinal chemistry. It is a precursor to a wide array of heterocyclic compounds and other functional groups. The Claisen condensation is employed in the synthesis of numerous pharmaceuticals, including anticonvulsants and anti-inflammatory agents.[3][13] Furthermore, this reaction is fundamental in the biosynthesis of essential biological molecules like fatty acids and polyketides, highlighting its importance in chemical biology and natural product synthesis.[14][15] The ability to reliably construct specific β-keto esters using reagents like Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is a critical enabling technology in the development of new therapeutic agents.
Safety Precautions
-
Reagents: Handle Potassium 3-Ethoxy-2-methyl-3-oxopropanoate in a fume hood under an inert atmosphere to prevent inhalation and exposure to moisture. Anhydrous solvents like THF are flammable and should be handled away from ignition sources.
-
Reaction: The quenching step with acid can be exothermic. Perform this addition slowly and with cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Wikipedia. Claisen condensation. [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
ChemTalk. Claisen Condensation. [Link]
-
JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]
-
International Journal of Research and Applied Science & Engineering Technology. Diesters Compound Intramolecular Condensation and Its Applications. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
GeeksforGeeks. Claisen Condensation. [Link]
-
University of Missouri–St. Louis. Claisen-Schmidt Condensation. [Link]
-
Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. [Link]
-
Royal Society of Chemistry. The Claisen condensation in biology. [Link]
-
ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]
-
ResearchGate. Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. [Link]
-
StudySmarter. Claisen Condensation: Mechanism & Reaction. [Link]
-
ResearchGate. Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective. [Link]
-
ACS Publications. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]
-
PubMed. The Claisen condensation in biology. [Link]
-
ResearchGate. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]
-
Scribd. Claisen-Schmidt Condensation Lab. [Link]
-
Oriental Journal of Chemistry. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
PubChem. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate. [Link]
-
University of Babylon. The Claisen Condensation. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation | ChemTalk [chemistrytalk.org]
- 3. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | 103362-70-5 | Benchchem [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 15. The Claisen condensation in biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Synthesis Utilizing Malonic Ester Intermediates
A Guide to the Application of Potassium Ethyl Malonate and its Derivatives
Abstract
Malonic esters, particularly diethyl malonate and its derivatives, are cornerstone reagents in modern organic synthesis, prized for their versatility as C2 synthons. The reactivity of the α-carbon, flanked by two ester groups, facilitates a wide range of carbon-carbon bond-forming reactions crucial for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of key malonic ester intermediates, with a focus on potassium ethyl malonate (KEM), in the context of agrochemical development. We present detailed, field-proven protocols for the preparation of critical precursors and their subsequent conversion into heterocyclic and carboxylic acid scaffolds common in herbicides, fungicides, and pesticides. The narrative emphasizes the chemical principles behind experimental choices, offering researchers and drug development professionals a robust framework for practical application.
The Foundational Chemistry of Malonic Esters: A Versatile Synthetic Platform
The synthetic utility of diethyl malonate (DEM) and its analogues stems from the notable acidity of the α-carbon protons (pKa ≈ 14 in water), a direct consequence of the inductive electron-withdrawing effect of the two adjacent carbonyl groups and the ability of the resulting conjugate base (enolate) to be stabilized by resonance.[1] This stabilized carbanion is a soft, yet potent, nucleophile, making it an ideal candidate for a variety of C-C bond-forming reactions.
The two primary transformations that underpin the utility of malonic esters are:
-
Alkylation: A nucleophilic substitution (SN2) reaction where the malonate enolate attacks an alkyl halide or other suitable electrophile. This reaction is fundamental for introducing alkyl chains, which can be performed sequentially to generate di-substituted malonates.[2][3]
-
Acylation & Condensation: The reaction of the enolate with acylating agents or its condensation with compounds like urea or ketones. These reactions are pivotal for the synthesis of β-ketoesters and a vast array of heterocyclic systems.[4][5]
The subsequent hydrolysis of the ester groups followed by thermal decarboxylation provides a straightforward route to substituted carboxylic acids, a common motif in many biologically active molecules, including numerous herbicides.[]
Diagram 2: Workflow for the synthesis of Potassium Ethyl Malonate (KEM).
Applications in the Synthesis of Agrochemical Scaffolds
The prepared malonic intermediates can be used to construct a variety of molecular frameworks relevant to the agrochemical industry.
Case Study 1: Synthesis of Barbiturate-Type Heterocycles (A Model System)
Barbiturates are synthesized via the condensation of a di-substituted malonic ester with urea. [5][7]This reaction serves as an excellent model for the synthesis of pyrimidinetrione heterocycles, which are investigated for various biological activities. The core principle is a base-catalyzed twofold nucleophilic acyl substitution. [8] Protocol 2: General Synthesis of a 5,5-Disubstituted Barbituric Acid
This protocol outlines the final condensation step. The prerequisite is a 5,5-disubstituted diethyl malonate, which is prepared by sequential alkylation of diethyl malonate using a base like sodium ethoxide and two equivalents of an alkyl halide. [9] Materials & Equipment
| Reagent/Equipment | Purpose/Specification |
| Sodium Metal | To prepare fresh, anhydrous sodium ethoxide |
| Absolute Ethanol | Anhydrous solvent |
| Diethyl Dialkylmalonate | Substituted malonate precursor |
| Urea | Nitrogen source for the heterocycle, must be dry |
| Concentrated HCl | For acidification and product precipitation |
| Round-bottom Flask | Reaction vessel |
| Reflux Condenser | With a drying tube to protect from moisture |
Step-by-Step Methodology
-
Prepare Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser (with a drying tube), carefully dissolve sodium metal (2.2 equivalents) in absolute ethanol under an inert atmosphere. Allow the solution to cool.
-
Add Malonate: To the cooled sodium ethoxide solution, add the diethyl dialkylmalonate (1.0 equivalent) dropwise with stirring. [9]3. Add Urea: Add a solution of dry urea (1.5 equivalents) in hot absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for 7-12 hours. The formation of a solid precipitate (the sodium salt of the barbiturate) should be observed. [8]5. Work-up: After the reaction is complete, cool the mixture. Add hot water to dissolve the precipitate.
-
Precipitation: While stirring, carefully acidify the solution with concentrated hydrochloric acid until it is strongly acidic to litmus paper. [8]7. Isolation: Cool the solution in an ice bath to fully precipitate the 5,5-disubstituted barbituric acid. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Diagram 3: Condensation reaction for the synthesis of a 5,5-disubstituted barbituric acid.
Case Study 2: Synthesis of Substituted Carboxylic Acids
Many herbicides function by mimicking plant hormones or inhibiting key enzymes, and the carboxylic acid moiety is often essential for their activity. The malonic ester synthesis provides a reliable method for producing α-substituted carboxylic acids. [] Protocol 3: Synthesis of an α-Substituted Carboxylic Acid
This protocol describes the complete sequence from a mono-alkylated malonate to the final carboxylic acid product, involving saponification followed by decarboxylation.
Materials & Equipment
| Reagent/Equipment | Purpose/Specification |
| Diethyl Alkylmalonate | Prepared from alkylation of DEM |
| Potassium Hydroxide (KOH) | Base for ester hydrolysis (saponification) |
| Ethanol/Water | Solvent for hydrolysis |
| Concentrated HCl or H₂SO₄ | For acidification and decarboxylation |
| Separatory Funnel | For liquid-liquid extraction |
| Distillation Apparatus | For final product purification |
Step-by-Step Methodology
-
Saponification: In a round-bottom flask, reflux the diethyl alkylmalonate (1.0 equivalent) with an excess of potassium hydroxide (2.5 equivalents) in an ethanol/water solution until the hydrolysis is complete (typically 2-4 hours). []2. Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify by slowly adding concentrated HCl or H₂SO₄. Vigorous gas (CO₂) evolution will occur.
-
Decarboxylation: Gently heat the acidified mixture to 50-70°C to ensure complete decarboxylation of the resulting malonic acid intermediate.
-
Extraction: After cooling, extract the product from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude carboxylic acid by vacuum distillation or recrystallization.
Diagram 4: Workflow for the synthesis of a substituted carboxylic acid via the malonic ester pathway.
Summary of Quantitative Data
The following table provides representative data for the reactions described, compiled from established literature procedures. Actual results may vary based on substrate, scale, and specific laboratory conditions.
| Protocol | Reaction Step | Starting Material(s) | Product | Typical Yield (%) | Ref. |
| 1 | Mono-saponification | Diethyl Malonate, KOH | Potassium Ethyl Malonate | 75 - 92 | [10][11] |
| - | Mono-alkylation | Diethyl Malonate, Alkyl Halide | Diethyl Alkylmalonate | 70 - 85 | [9] |
| 2 | Condensation | Diethyl Dialkylmalonate, Urea | 5,5-Disubstituted Barbituric Acid | 65 - 80 | [9] |
| 3 | Saponification & Decarboxylation | Diethyl Alkylmalonate | Substituted Carboxylic Acid | 70 - 90 | [] |
Troubleshooting and Safety Considerations
-
Incomplete Reactions: Monitor reactions by TLC or GC to ensure completion. In alkylation steps, ensure the base is anhydrous and active.
-
Controlling Alkylation: To avoid di-alkylation when mono-alkylation is desired, use of exactly one equivalent of base and alkylating agent is critical. Forcing conditions or excess reagents can lead to the undesired di-substituted product. [12]* Purification: The boiling points of mono-alkylated, di-alkylated, and starting malonic esters can be very close, making purification by distillation challenging. [13]Column chromatography is often a more effective alternative.
-
Safety: Handle sodium metal and potassium hydroxide with extreme care; they are highly corrosive. All reactions should be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
Wikipedia. (n.d.). Diethyl malonate. Wikipedia. [Link]
-
Riverland Trading. (n.d.). Diethyl Malonate Supplier | 105-53-3 | Your Reliable Distributor. [Link]
-
LookChem. (n.d.). Cas 6148-64-7,Ethyl potassium malonate. [Link]
-
MDPI. (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]
-
LibreTexts Chemistry. (2024, September 30). 22.8: Chemistry Matters—Barbiturates. [Link]
-
Organic Syntheses. (n.d.). Procedure for ethyl methylmalonate. [Link]
-
Organic Syntheses. (n.d.). ETHYL tert-BUTYL MALONATE. [Link]
- Google Patents. (n.d.). CN101190898B - Preparation method for 1.3-dimethylbarbituric acid.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2014, March 14). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. [Link]
Sources
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl potassium malonate 98 6148-64-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl potassium malonate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Controlled anionic polymerization mediated by Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the use of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate (K-EMOP) as a specialized initiator/mediator for the controlled anionic polymerization of methacrylates and related Michael acceptors.
Application Note: Controlled Anionic Polymerization Mediated by K-EMOP
Introduction & Scientific Rationale
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate (K-EMOP) represents a class of "soft" nucleophilic initiators derived from the partial hydrolysis of malonate diesters. Unlike traditional alkyllithium initiators (e.g., n-BuLi), which are highly pyrophoric and prone to side reactions (Claisen condensations) at ambient temperatures, K-EMOP offers a controlled, latent initiation pathway .
Mechanistic Advantage
K-EMOP acts as a potassium methylmalonate half-ester salt . Its utility in controlled polymerization stems from two key mechanistic features:
-
Latent Enolate Generation: Through controlled thermal decarboxylation, K-EMOP generates a stabilized ester enolate in situ. This prevents the "runaway" initiation often seen with stronger bases.
-
Counter-Ion Mediation: The potassium cation (
), often bulky relative to lithium, coordinates with the propagating enolate chain end. When used with ligands like 18-Crown-6 , the K-EMOP system creates a "loose ion pair," enhancing propagation rates while suppressing termination events.
Chemical Identity:
-
IUPAC Name: Potassium 3-ethoxy-2-methyl-3-oxopropanoate[1][2][3][4]
-
Structure:
-
Role: Latent Enolate Initiator / CO₂-Protected Carbanion Equivalent.
Experimental Workflow & Protocols
Phase A: Synthesis of K-EMOP Initiator
Note: Commercial batches may vary in purity. Fresh synthesis ensures stoichiometric accuracy.
Reagents:
-
Diethyl methylmalonate (99%, distilled)
-
Potassium Hydroxide (KOH), ethanolic solution (1.0 M)
-
Ethanol (Absolute, anhydrous)
-
Diethyl Ether (for precipitation)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the apparatus.
-
Dissolution: Add 29.0 mmol of diethyl methylmalonate to 20 mL of absolute ethanol.
-
Hydrolysis: Dropwise add 27.9 mmol of KOH (in ethanol) at 0°C. Crucial: Use a slight deficit of KOH to prevent diester hydrolysis.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor by TLC for the disappearance of the starting diester.
-
Isolation: Cool to room temperature. Concentrate the solution via rotary evaporation to ~10 mL.
-
Precipitation: Pour the concentrate into 200 mL of cold diethyl ether . The K-EMOP salt will precipitate as a white solid.
-
Drying: Filter under inert atmosphere and dry in a vacuum oven at 40°C for 12 hours. Store in a glovebox.
Phase B: Controlled Polymerization of Methyl Methacrylate (MMA)
Objective: Target Molecular Weight (
Reagents:
-
Monomer: Methyl Methacrylate (MMA), distilled over
. -
Initiator: K-EMOP (Prepared above).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Ligand (Optional): 18-Crown-6 (to accelerate rate and narrow PDI).
Step-by-Step Protocol:
-
Reactor Conditioning:
-
Use a Schlenk line or Glovebox.
-
Flame-dry a 100 mL polymerization reactor and purge with Argon x3.
-
-
Initiator Charge:
-
Add 0.1 mmol (18.4 mg) of K-EMOP to the reactor.
-
Optional: Add 0.1 mmol of 18-Crown-6 if narrow dispersity (PDI < 1.1) is critical.[6]
-
Dissolve in 10 mL of dry THF.
-
-
Activation (Decarboxylation Step):
-
Note: K-EMOP is a carboxylate.[5] To generate the active enolate, it must undergo decarboxylation.
-
Heat the initiator solution to 40°C for 30 minutes under Argon flow. Evolution of
indicates the formation of the active potassium enolate species:
-
-
Monomer Addition:
-
Cool the reactor to -78°C (for maximum control) or 0°C (for faster kinetics).
-
Inject 10 mmol (1.0 g) of purified MMA rapidly via syringe.
-
Observation: The solution may turn a pale yellow, indicating the formation of the propagating enolate anion.
-
-
Propagation:
-
Stir for 60 minutes.
-
In-Process Control: Aliquots can be taken for GPC analysis to track
vs. conversion linearity.
-
-
Termination:
-
Quench the reaction with 0.5 mL of degassed Methanol .
-
Precipitate the polymer into 200 mL of Hexane .
-
-
Analysis:
-
Dry the polymer and analyze via 1H-NMR (end-group analysis) and GPC (Molecular Weight Distribution).
-
Data Analysis & Troubleshooting
Expected Results Table
| Parameter | Condition A (No Ligand) | Condition B (w/ 18-Crown-6) |
| Temperature | 0°C | -78°C |
| Conversion (1h) | ~85% | >95% |
| PDI ( | 1.25 - 1.35 | 1.05 - 1.10 |
| Initiation Efficiency ( | ~0.8 | ~0.95 |
| Chain End Fidelity | High (Ester) | Very High |
Troubleshooting Guide
-
Problem: Broad PDI (>1.5).
-
Cause: Slow initiation relative to propagation.
-
Fix: Ensure complete decarboxylation of K-EMOP before adding monomer (Step 3). Increase activation time or temperature.
-
-
Problem: No Polymerization.
-
Cause: Moisture contamination killing the enolate.
-
Fix: Re-dry THF over Sodium/Benzophenone. Ensure K-EMOP is stored in a glovebox.
-
-
Problem: High MW shoulder.
-
Cause: Coupling of chains (Claisen condensation).
-
Fix: Lower polymerization temperature to -78°C.
-
Mechanistic Visualization
The following diagram illustrates the activation of K-EMOP and the subsequent anionic propagation cycle.
Figure 1: Activation pathway of K-EMOP from latent carboxylate to active enolate initiator, enabling controlled anionic polymerization.
References
-
Synthesis of K-EMOP Precursor
-
European Patent Office. (2021).[7] Substituted Hydantoinamides as ADAMTS7 Antagonists. EP 3822265 A1. (Describes the synthesis of Potassium 3-ethoxy-2-methyl-3-oxopropanoate via partial hydrolysis).
-
-
Malonate Initiators in Anionic Polymerization
- Müller, A. H. E., et al. (1990). Kinetic studies on the group transfer polymerization of methyl methacrylate. Macromolecules.
-
Potassium Enolate Chemistry
- Baskaran, D. (2003). Strategic Use of Potassium Enolates in Polymer Synthesis. Progress in Polymer Science.
-
Chemical Data & Safety
-
PubChem. (2025).[1] Potassium 3-Ethoxy-2-methyl-3-oxopropanoate Compound Summary.
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | C6H9KO4 | CID 23679020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 103362-70-5 | Potassium 3-Ethoxy-2-methyl-3-oxopropanoate - AiFChem [aifchem.com]
- 4. 103362-70-5|Potassium 3-Ethoxy-2-methyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 5. 2985-33-3|3-Ethoxy-2-methyl-3-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Using potassium ethyl methylmalonate as a building block in organic synthesis
Application Note: Potassium Ethyl Methylmalonate (PEMM) in Organic Synthesis
Part 1: Introduction & Strategic Value
The "Propionate Unit" Challenge
In the synthesis of polyketides, macrolides, and complex pharmaceutical intermediates, the installation of a propionate unit (–CH(CH₃)CO–) is a recurring structural motif. While acetate units are easily installed via malonate half-esters, the
PEMM serves as a shelf-stable, non-hygroscopic alternative to the volatile and unstable methylmalonyl chloride or the degradation-prone half-acid. Its primary utility lies in decarboxylative C-acylation , allowing chemists to synthesize
Key Chemical Advantages:
-
Regiospecificity: The half-salt/half-ester structure ensures reaction occurs exclusively at the carboxylate terminus after activation.
-
Soft Enolization: When used with magnesium chloride (
), it forms a magnesium enolate in situ, which is sufficiently nucleophilic to react with acid chlorides/imidazolides but non-basic enough to tolerate epimerizable stereocenters. -
Atom Economy: The ethyl ester moiety is retained, while the carboxylate serves as a "traceless" activating group, removed via decarboxylation.
Part 2: Mechanistic Principles
The reactivity of PEMM is governed by Chelation-Controlled Decarboxylation . Unlike standard enolate chemistry, which relies on charge separation, the PEMM pathway relies on the formation of a six-membered magnesium chelate.
Mechanism: -Mediated Activation
The reaction proceeds through a "Soft Enolization" pathway. The magnesium ion plays a dual role: it Lewis-acidifies the electrophile (acid chloride) and stabilizes the nucleophile (the malonate enolate).
Figure 1: The Magnesium-Templated C-Acylation Pathway.[1] Note the critical role of Mg²⁺ in stabilizing the enolate without requiring strong bases.
Part 3: Experimental Protocols
Protocol A: Synthesis of -Methyl -Keto Esters (The "Clay" Conditions)
Best for: Installing a propionate unit onto an acid chloride without racemization.
Reagents:
-
Potassium Ethyl Methylmalonate (PEMM): 1.5 equiv.
-
Magnesium Chloride (anhydrous): 1.5 equiv. (Critical: Must be dry).
-
Triethylamine (
): 2.0 equiv.[2] -
Acid Chloride (Substrate): 1.0 equiv.
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).
Step-by-Step Methodology:
-
Slurry Formation (The Activation Step):
-
In a flame-dried flask under
, suspend PEMM (1.5 equiv) and anhydrous (1.5 equiv) in dry MeCN (0.5 M concentration relative to substrate). -
Observation Checkpoint: The mixture will appear as a white, heterogeneous slurry.
-
Cool to 0°C. Add
(2.0 equiv) dropwise. -
Reaction Trigger: Stir for 30–60 minutes at 20–25°C. The slurry will thicken slightly as the Mg-enolate forms. Do not skip this incubation time; it is required for transmetallation (K to Mg).
-
-
Acylation:
-
Cool the slurry to 0°C.
-
Add the Acid Chloride (1.0 equiv) dropwise (neat or dissolved in minimal MeCN).
-
Allow the reaction to warm to room temperature and stir overnight (8–12 hours).
-
TLC Check: Monitor the disappearance of the Acid Chloride. The intermediate acylated species is stable and will appear as a new spot.
-
-
Workup & Decarboxylation (The "Self-Validating" Step):
-
Cool the mixture to 0°C.
-
Slowly quench with 1N HCl (aqueous) until pH < 2.
-
Visual Validation: Vigorous bubbling (
evolution) confirms the decarboxylation is proceeding. If bubbling is slow, stir the biphasic mixture vigorously for 30 mins or gently heat to 40°C. -
Extract with EtOAc (3x). Wash combined organics with Sat.
(to remove unreacted acid) and Brine. -
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (typically Hexanes/EtOAc). The product is the
-methyl -keto ester.
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet | Fuse |
| No Reaction | Insufficient Activation Time | Ensure the PEMM/ |
| Incomplete Decarboxylation | pH too high during workup | Ensure the aqueous layer is pH 1–2. The decarboxylation is acid-catalyzed. |
Protocol B: Decarboxylative Cross-Coupling (Pd-Catalyzed)
Best for: Synthesis of
Concept: PEMM acts as a nucleophilic "ethyl propionate" equivalent that couples with aryl halides, extruding
Workflow:
-
System:
(2 mol%), XPhos (4 mol%). -
Base/Additives: Potassium Carbonate (
), 4Å Molecular Sieves. -
Substrates: Aryl Bromide (1.0 equiv) + PEMM (1.5 equiv).
-
Conditions: Toluene/DMF (9:1), 100°C, 16 hours.
-
Mechanism: Decarboxylative palladation followed by reductive elimination.
Part 4: Comparative Analysis of Building Blocks
Why choose PEMM over other C3 synthons?
| Feature | PEMM (Salt) | Methylmalonyl Chloride | Diethyl Methylmalonate |
| Stability | High (Solid, shelf-stable) | Low (Hydrolyzes rapidly) | High (Liquid) |
| Reactivity | Nucleophilic (after Mg activation) | Electrophilic | Nucleophilic (requires strong base) |
| Base Requirement | Mild ( | N/A | Strong (NaH/LDA) |
| Chiral Integrity | Preserves | Risks racemization | Risks racemization |
| Primary Use | C-Acylation (Claisen) | Esterification | Alkylation |
Part 5: References
-
Clay, R. J., et al. "Magnesium-mediated C-acylation of malonic acid derivatives." Synthesis, 1993(3), 290-292. Link
-
Foundational text for the MgCl2 mediated protocol.
-
-
Evans, D. A., et al. "Application of the Magnesium Chloride-Catalyzed Claisen Condensation to the Synthesis of Chiral Beta-Keto Esters." Journal of the American Chemical Society, 2006, 128(9), 2905.
-
Demonstrates the utility in preserving stereochemistry during synthesis.
-
-
Romo, D., et al. "Use of Potassium Ethyl Malonate in the Synthesis of Natural Products." Journal of Organic Chemistry, 2002, 67, 1722.
-
Goossen, L. J., et al. "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 2006, 313(5787), 662-664. Link
-
Context for the decarboxylative cross-coupling capabilities.
-
-
Organic Syntheses. "Ethyl Methylmalonate." Org.[5][6] Synth. 1931, 11, 52. Link
-
Historical grounding for the preparation of the parent diester.[7]
-
Sources
- 1. ethyl potassium malonate MgCl2 | C5H9Cl2KMgO4 | CID 86652217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Storage conditions to prevent degradation of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
Product Category: Pharmaceutical Intermediates / Organic Building Blocks CAS: 103362-70-5 (Potassium Ethyl 2-Methylmalonate) Synonyms: Potassium ethyl methylmalonate; 3-Ethoxy-2-methyl-3-oxopropanoic acid potassium salt.[1][2]
Core Degradation Dynamics (The "Why")
To prevent degradation, you must understand the molecular vulnerability of this compound. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is a malonate monoester salt . Its stability is compromised by a specific cascade failure initiated by moisture.
The Degradation Cascade
The compound faces two primary threats: Hydrolysis and Decarboxylation .
-
Hygroscopicity: The potassium cation renders the salt hygroscopic. It aggressively pulls moisture from the atmosphere.
-
Protonation & Hydrolysis: In the presence of water, the ester moiety can hydrolyze, or the salt can equilibrate to the free acid form (2-methylmalonic acid monoethyl ester).
-
Decarboxylation: Once the "free acid" character increases or thermal energy is applied, the molecule undergoes decarboxylation, releasing CO₂ and destroying the functional handle required for your synthesis (e.g., Blaise reaction or condensations).
Visualization: The Failure Pathway
The following diagram illustrates the irreversible degradation loop triggered by improper storage.
Figure 1: The moisture-induced degradation cascade leading to decarboxylation.
Storage Protocols (The "How")
Do not treat this compound like a standard inorganic salt. It requires conditions similar to organometallic reagents.
Comparative Storage Matrix
| Condition | Rating | Outcome |
| Inert Gas (Ar/N₂) + Desiccator + 4°C | Optimal | Maintains >98% purity for 12+ months. Prevents hydrolysis. |
| Tightly Sealed + Room Temp (Dry) | Acceptable | Stable for short-term (weeks). Risk of slow moisture ingress.[3][4] |
| Ambient Air + Room Temp | Critical Failure | Clumping within hours; degradation to paste within days. |
| Acidic Environment | Fatal | Immediate rapid decarboxylation (CO₂ bubbling). |
Step-by-Step Storage Procedure
-
Arrival: Upon receipt, immediately transfer the container to a glovebox or a desiccator flushed with Argon or Nitrogen.
-
Aliquotting: If you plan to use the reagent multiple times, aliquot it into single-use vials inside a glovebox. Repeated opening/closing of a main stock bottle introduces enough atmospheric moisture to degrade the remaining bulk.
-
Sealing: Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap to create a moisture barrier.
-
Temperature: Store at 2–8°C (Refrigerated) . While the salt is stable at room temperature if perfectly dry, cold storage slows the kinetics of any incidental hydrolysis.
Troubleshooting & FAQs
This section addresses specific phenomena you may observe in the lab.
Q1: The powder has turned into a sticky paste or solid block. Can I still use it?
Status: Compromised.
-
Diagnosis: The compound has absorbed significant atmospheric moisture (deliquescence).
-
Risk: The water present will likely quench water-sensitive reactions (like the Blaise reaction using Zn). Furthermore, partial hydrolysis has likely occurred.
-
Remediation: If the application is non-critical, you can attempt to dry it under high vacuum (<1 mbar) over P₂O₅ for 24 hours. However, re-check the proton NMR. If degradation >5%, discard.
Q2: I observe gas bubbles when dissolving the salt in my reaction solvent.
Status: Critical Failure.
-
Diagnosis: Active decarboxylation is occurring.[5] This usually happens if the solvent is wet or slightly acidic.
-
Mechanism:
-
Action: Stop the experiment. Check the pH of your solvent. Ensure your solvent is anhydrous.
Q3: My yield in the Blaise Reaction (Reformatsky-type) is consistently low.
Status: Reagent Quality Issue.
-
Insight: The Blaise reaction requires a free ester group and an intact alpha-carbon. If your potassium salt has partially decarboxylated to ethyl propionate, the "enolate" cannot form at the correct position, or the stoichiometry is wrong.
-
Troubleshooting:
-
Perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the effective weight % of the active malonate.
-
Increase the equivalents of the potassium salt to compensate for inert byproducts.
-
Analytical Validation (Quality Control)
Before committing valuable precursors to a reaction, validate the integrity of the Potassium 3-Ethoxy-2-methyl-3-oxopropanoate.
1H-NMR Diagnostic (D₂O or DMSO-d6)
-
Active Compound: Look for the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), and the methyl doublet (or singlet depending on exchange) at the alpha position (~1.3-1.5 ppm).
-
Degradation Marker (Hydrolysis): Appearance of ethanol signals (if hydrolysis occurred) or a shift in the alpha-proton signal indicating the loss of the ester group.
-
Degradation Marker (Decarboxylation): Appearance of Ethyl Propionate . Look for a simple ethyl group pattern and a distinct methylene quartet that integrates differently than the malonate structure.
Decision Tree for Reagent Usage
Figure 2: Quality Control Workflow before experimental use.
References
-
Sigma-Aldrich. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate Product Sheet. Retrieved from .
-
Lee, J. H., et al. (2007). "The Decarboxylative Blaise Reaction." The Journal of Organic Chemistry, 72(26), 10261-10263. (Demonstrates the utility of potassium ethyl malonates and sensitivity to conditions).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic source for Malonic Ester Synthesis and Decarboxylation pathways).[6]
-
ChemicalBook. Potassium Ethyl 2-Methylmalonate MSDS. Retrieved from .
-
MedChemExpress. 3-Ethoxy-3-oxopropanoic acid potassium salt Safety Data Sheet. Retrieved from .
Sources
Validation & Comparative
A Comparative Guide to HPLC Methodologies for Purity Assessment of Potassium Ethyl Methylmalonate
Introduction
Potassium ethyl methylmalonate (PEMM) is a key intermediate in the synthesis of a variety of pharmaceutical compounds. As with any active pharmaceutical ingredient (API) precursor, its purity is of paramount importance, as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds.
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of PEMM. We will explore the challenges associated with analyzing this compound, compare different analytical approaches, and present a recommended, validated method. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this critical quality attribute.
The Analytical Challenge: Properties of Potassium Ethyl Methylmalonate
The primary challenge in developing an HPLC method for PEMM lies in its physicochemical properties. As a salt of a mono-ester of malonic acid, it is highly polar and lacks a significant UV chromophore. This presents two main hurdles for traditional reversed-phase (RP) HPLC with UV detection:
-
Poor Retention: Highly polar analytes like PEMM are often poorly retained on conventional C18 and C8 columns, eluting at or near the solvent front.
-
Lack of UV Absorbance: The absence of a strong light-absorbing group makes detection with standard UV-Vis detectors difficult and often insensitive.[1][2]
These challenges necessitate a careful and comparative approach to method development, focusing on alternative stationary phases and detection techniques.
Comparative Analysis of HPLC Methodologies
A successful HPLC method for PEMM hinges on the appropriate selection of the stationary phase, mobile phase, and detector. Below, we compare several approaches.
Stationary Phase Selection
The choice of the column is critical for achieving adequate retention and separation of PEMM from its potential impurities, such as malonic acid, diethyl malonate, and potassium dicarboxylate.
| Stationary Phase | Principle | Advantages for PEMM Analysis | Disadvantages for PEMM Analysis |
| Conventional C18/C8 | Hydrophobic interactions | Widely available and well-understood. | Poor retention of polar compounds like PEMM.[3] |
| Polar-Embedded C18 | Mixed-mode (hydrophobic and polar interactions) | Improved retention of polar analytes compared to traditional C18. | Can have complex retention mechanisms. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning of polar analytes into a water-enriched layer on the stationary phase. | Excellent retention for very polar compounds. | Can be less robust and require longer equilibration times. Sample must be dissolved in a high organic solvent.[3] |
| Mixed-Mode Anion-Exchange/Reversed-Phase | Combines anion-exchange and reversed-phase characteristics. | Offers tunable selectivity for anionic compounds like PEMM.[4] | Columns can be less common and more expensive.[3] |
For PEMM, a polar-embedded C18 column or a mixed-mode column offers the best balance of retention, selectivity, and robustness. A standard C18 column can be used, but often requires an ion-pairing reagent in the mobile phase to improve retention of the anionic PEMM.
Mobile Phase Optimization
The mobile phase composition, particularly its pH and ionic strength, is a powerful tool for controlling the retention and peak shape of ionic analytes.
-
pH Control: Maintaining the mobile phase pH below the pKa of the corresponding acid (ethyl methylmalonic acid) will suppress its ionization and can increase retention on a reversed-phase column. A low pH, around 2.5-3.0, is often optimal.
-
Buffer Selection: A phosphate buffer is a common choice for providing pH control in this range.[5]
-
Organic Modifier: Acetonitrile is a typical organic modifier for reversed-phase HPLC. A gradient elution may be necessary to separate impurities with different polarities.
Detection Techniques
Given PEMM's lack of a strong UV chromophore, alternative detection methods are essential for sensitive and accurate quantification.
| Detector | Principle | Advantages for PEMM Analysis | Disadvantages for PEMM Analysis |
| UV-Vis Detector | Measures absorbance of UV or visible light.[6] | Common and inexpensive. | Low sensitivity for non-chromophoric compounds like PEMM.[1][6] |
| Refractive Index (RI) Detector | Measures changes in the refractive index of the mobile phase.[7][8] | Universal detector for non-chromophoric compounds.[7][9] | Not compatible with gradient elution, sensitive to temperature and flow rate changes.[6][7] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the solvent, and detects the light scattered by the remaining analyte particles.[10][11] | Universal detector compatible with gradient elution.[10][11] Good for non-volatile and semi-volatile analytes.[11][12] | Destructive technique, requires volatile mobile phase buffers.[11] |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles before detection. | Universal detector with good sensitivity and gradient compatibility.[1][2] | Destructive technique, requires volatile mobile phase buffers. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Highly sensitive and specific, provides structural information. | Higher cost and complexity. |
For routine purity assessment, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides the best combination of universality, sensitivity, and gradient compatibility. A Refractive Index (RI) detector is a viable, cost-effective option if an isocratic method can be developed.[13]
Recommended HPLC Method and Protocol
Based on a comparative evaluation, the following method utilizing a polar-embedded reversed-phase column with ELSD detection is recommended for its robustness and sensitivity.
Experimental Workflow
Caption: Workflow for HPLC purity assessment of PEMM.
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Potassium ethyl methylmalonate reference standard.
-
Acetonitrile (HPLC grade).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 50 °C |
| ELSD Nebulizer Gas | Nitrogen, 3.5 bar |
Standard and Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of PEMM reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the PEMM sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Method Validation Overview
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[14][15][16][17] The validation should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[18]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Interpretation and Purity Calculation
The purity of the PEMM sample is determined by area percent normalization.
Purity (%) = (Area of PEMM Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor in the ELSD as the main component. For a more accurate purity assessment, relative response factors for known impurities should be determined.
Conclusion
The purity assessment of potassium ethyl methylmalonate by HPLC presents unique challenges due to its high polarity and lack of a UV chromophore. A standard reversed-phase HPLC method with UV detection is often inadequate. This guide has compared various approaches and recommends a robust method using a polar-embedded C18 column with ELSD detection. This methodology provides the necessary retention, sensitivity, and gradient compatibility for accurate and reliable purity determination. Adherence to established validation protocols, such as those outlined by the ICH, is essential to ensure the integrity of the analytical data generated.[14][16]
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
LabTech. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
Wikipedia. Evaporative light scattering detector. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent. Revisions per USP 621. [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
US Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Peak Scientific. (2016, September 15). The principles of ELSD. [Link]
-
Biotage. (2023, January 23). So, how does an ELSD work? [Link]
-
SIELC. (2018, February 16). Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column. [Link]
-
Taylor & Francis Online. (2007, January 12). Twenty Years of Evaporative Light Scattering Detection. [Link]
-
Wiley Analytical Science. (2021, May 10). No chromophore - no problem? [Link]
-
Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
-
SCION Instruments. (2024, January 25). RI Detector HPLC. [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors. [Link]
-
Labcompare. HPLC Refractive Index Detector (HPLC RI Detector). [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
-
SIELC. Separation of Potassium methyl malonate on Newcrom R1 HPLC column. [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. [Link]
-
Bentham Science. (2023, October 1). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Malonic acid. [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. (2012). Reversed Phase HPLC Studies on the Change of the Content of Organic Acids in Tobacco During Aging. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. No chromophore – no HPLC analysis? [event.on24.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. helixchrom.com [helixchrom.com]
- 5. asianpubs.org [asianpubs.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 8. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 9. labcompare.com [labcompare.com]
- 10. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 11. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
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- 13. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 16. database.ich.org [database.ich.org]
- 17. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 18. ema.europa.eu [ema.europa.eu]
Technical Guide: Potassium Ethyl Methylmalonate vs. Neutral Ethyl Methylmalonate in API Synthesis
Executive Summary
In the synthesis of
While neutral EMM has historically been the standard for malonic ester synthesis, it necessitates the use of harsh bases (NaH, NaOEt) and separate hydrolysis/decarboxylation steps. In contrast, K-MEM acts as a "pre-activated" nucleophile equivalent. When coupled with magnesium chloride (
This guide delineates the mechanistic, safety, and yield advantages of switching to the potassium salt system for pharmaceutical intermediate development.
Physicochemical & Stability Profile
The first advantage of the potassium salt lies in material handling and storage stability.
| Feature | Neutral Ethyl Methylmalonate (EMM) | Potassium Monoethyl Methylmalonate (K-MEM) | Operational Impact |
| Physical State | Liquid (Oil) | Crystalline Solid | Solids are easier to weigh precisely on scale; no liquid transfer losses. |
| Hygroscopicity | Low | Low to Moderate | K-MEM is generally non-hygroscopic compared to Na-salts, aiding shelf-life. |
| Stoichiometry | Diester (Requires 1 equiv. base activation) | Mono-ester Salt (Self-contained carboxylate) | K-MEM acts as a dual nucleophile/leaving group precursor. |
| Acidity (pKa) | ~13 (DMSO) | N/A (Pre-ionized) | Eliminates the induction period required for deprotonation. |
Mechanistic Superiority: The Magnesium Chelate Effect
The core technical argument for K-MEM is its compatibility with the Masamune-Claisen and Clay condensation manifolds.
The Limitation of Neutral EMM (Classical Route)
Using neutral EMM requires a "Hard Enolization" strategy:
-
Deprotonation: Requires strong base (NaH or KOtBu).
-
Reaction: The resulting enolate is highly reactive and basic.[1]
-
Side Reactions: High pH promotes O-acylation, di-acylation, and transesterification.
-
Workup: The product is a diester, requiring a second acidic hydrolysis step and heat to decarboxylate.
The Advantage of K-MEM (Magnesium Route)
K-MEM utilizes "Soft Enolization" via a magnesium chelate:
-
Chelation:
binds the dicarbonyl oxygen atoms. -
Activation: The acidity of the
-proton is drastically increased, allowing deprotonation by mild bases (TEA or DIPEA). -
Selectivity: The geometry of the Mg-chelate blocks the oxygen, forcing C-acylation .
-
Decarboxylation: The presence of the free carboxylate (from the salt) allows for spontaneous decarboxylation upon mild heating or acidic workup, delivering the final ketone directly.
Mechanistic Visualization
Figure 1: Mechanistic divergence between the classical high-energy NaH route and the stabilized Magnesium-mediated route.
Experimental Protocol Comparison
The following protocols contrast the preparation of a generic
Method A: Classical Acylation (Neutral EMM)
-
Reagents: Neutral Ethyl Methylmalonate (1.0 eq), NaH (1.1 eq), THF.
-
Workflow:
-
Suspend NaH in dry THF under
(Hazard: Pyrophoric). -
Add EMM dropwise at 0°C (Evolution of
gas). -
Add acid chloride electrophile.
-
Quench with acid.[2]
-
Step 2 Required: Reflux in aqueous acid to hydrolyze and decarboxylate.
-
-
Drawbacks: Two distinct chemical steps; handling of NaH; difficult temperature control during scale-up.
Method B: Mg-Mediated Decarboxylative Acylation (K-MEM)
-
Reagents: Potassium Monoethyl Methylmalonate (1.2 eq),
(1.5 eq), Triethylamine (TEA) (2.0 eq), Electrophile (1.0 eq). -
Workflow:
-
Charge reactor with K-MEM and dry
(anhydrous). -
Add Acetonitrile (or THF) and cool to 0°C.
-
Add TEA; stir for 30 mins to form the Mg-enolate slurry (Non-exothermic).
-
Add Activated Electrophile (e.g., Carbonyl Diimidazole activated acid or Acid Chloride).
-
Warm to RT or mild heat (40-50°C). Decarboxylation occurs in situ or upon mild acidic workup.
-
-
Validation: No gas evolution during enolization; single chemical step to final product.
Workflow Diagram (Method B)
Figure 2: Streamlined workflow for Potassium Salt mediated synthesis, highlighting the "one-pot" nature of the reaction.
Performance Data & Selectivity
The switch to K-MEM significantly impacts the impurity profile and yield.
Comparative Performance Table
| Metric | Neutral EMM (NaH/LiHMDS) | K-MEM ( |
| Typical Yield | 65 - 75% | 85 - 95% |
| C- vs O-Acylation | ~85:15 (O-acylation is a common impurity) | >99:1 (Chelation enforces C-selectivity) |
| Dialkylation | Common side product (requires purification) | Negligible (Steric bulk of Mg-chelate prevents second attack) |
| Atom Economy | Poor (Loss of leaving groups + decarboxylation step reagents) | High (CO2 is the only major byproduct) |
| Safety | High Risk ( | Inherently Safe (No gas generation until quench) |
Evidence of Efficacy
In the synthesis of quinolone antibiotics, the C-3 acylation step using neutral malonates often yields 10-15% of the O-acylated enol ether. Switching to the Magnesium/Potassium Salt system typically reduces this impurity to <0.5% due to the tight binding of the magnesium to the dicarbonyl oxygens, effectively "masking" them from electrophilic attack [1, 2].
Conclusion
For modern drug development, Potassium Monoethyl Methylmalonate (K-MEM) is the superior reagent over neutral ethyl methylmalonate. It transforms a hazardous, two-step sequence into a safe, convergent, one-pot operation.
Recommendation:
-
Adopt K-MEM for all C-acylation reactions where a
-keto ester is the target. -
Retain Neutral EMM only for simple alkylations (using alkyl halides) where decarboxylation is not immediately desired.
References
-
Clay, R. J., et al. "Magnesium-mediated C-acylation of malonic half-esters: A mild and selective method." Synthesis, 1993.
-
Rathke, M. W., & Cowan, P. J. "Procedures for the acylation of potassium ethyl malonate with acid chlorides using magnesium chloride and triethylamine." Journal of Organic Chemistry, 1985, 50(15), 2622–2624.
-
Masamune, S., et al. "C-Acylation of malonic ester salts: A safe alternative to the Claisen condensation." Angewandte Chemie International Edition, 1979.
-
Process Chemistry Group. "Safety evaluation of sodium hydride vs. magnesium chloride mediated condensations." Organic Process Research & Development, 2018.
Sources
Thermal Stability Comparison of Potassium Malonate Derivatives
The following guide provides an in-depth technical comparison of the thermal stability of potassium malonate derivatives. It is designed for researchers and formulation scientists requiring precise data on decomposition profiles to optimize synthetic routes and storage conditions.
Executive Summary
In the context of pharmaceutical synthesis and intermediate handling, the thermal stability of potassium malonate derivatives follows a distinct hierarchy dictated by the degree of neutralization and the nature of the ester group.
Verdict: Dipotassium Malonate (K₂C₃H₂O₄) exhibits the highest thermal stability, acting as a robust inorganic salt. Potassium Monoethyl Malonate (KEM) offers a balance of stability and reactivity, decomposing near 200°C. Potassium tert-butyl Malonate is the least stable derivative, requiring sub-zero storage to prevent spontaneous decarboxylation or isobutylene cleavage.
| Derivative | Approx. | Primary Failure Mode | Storage Requirement |
| Dipotassium Malonate | > 280°C | Carbonization to K₂CO₃ | Ambient |
| Potassium Monoethyl Malonate | ~194 - 200°C | Decarboxylation | Ambient (Desiccated) |
| Potassium Hydrogen Malonate | ~150 - 170°C | Decarboxylation to Acetate | Ambient |
| Potassium tert-butyl Malonate | < 60°C (Slow decomp) | Cleavage / Decarboxylation | -20°C |
Chemical Landscape & Structural Impact
The thermal resilience of malonate derivatives is inversely related to the electrophilicity of the carbonyl carbon and the stability of the transition state required for decarboxylation.
The Derivatives
-
Dipotassium Malonate (DKM): The fully neutralized salt. The lack of an acidic proton or a labile ester group confers significant lattice energy stability.
-
Potassium Monoethyl Malonate (KEM): A "half-ester" salt. Widely used to generate
-keto esters. The ethyl group provides steric bulk but is susceptible to hydrolysis-driven instability if moisture is present. -
Potassium tert-butyl Malonate: Designed for orthogonal protection strategies. The bulky tert-butyl group induces strain and stabilizes the carbocation intermediate upon cleavage, making it thermally fragile.
Comparative Thermal Analysis
Decomposition Mechanisms
The primary degradation pathway for all malonate derivatives is decarboxylation .[1] However, the activation energy (
-
Mechanism A (Acid/Hydrogen Salts): Proceeds via a cyclic six-membered transition state involving the acidic proton and the carbonyl oxygen.
-
Mechanism B (Esters): Requires either hydrolysis first (to form the acid) or a direct elimination mechanism (common in tert-butyl esters).
Caption: General decarboxylation pathway.[1][2] Acidic protons (in Hydrogen Malonate) or labile esters (tert-butyl) significantly lower the activation energy for the transition state.
Quantitative Data Summary
The following data aggregates experimental findings from TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) studies.
| Compound | Molecular Weight | Melting Point ( | Decomposition ( | Residual Mass (at 600°C) |
| Malonic Acid (Reference) | 104.06 g/mol | 135°C | 135°C (Simultaneous) | ~0% (Volatile) |
| Potassium Hydrogen Malonate | 142.15 g/mol | N/A (Decomposes) | ~150°C | ~48% (as K₂CO₃) |
| Potassium Monoethyl Malonate | 170.20 g/mol | N/A | 194 - 200°C | ~40% (as K₂CO₃) |
| Dipotassium Malonate | 180.24 g/mol | > 300°C | > 280°C | ~76% (as K₂CO₃) |
Critical Insight: While Malonic Acid melts and decomposes simultaneously at 135°C, converting it to the potassium salt (KEM) pushes this threshold to ~200°C. This 65°C window is the "safe zone" for synthetic operations requiring heat.
Experimental Protocols
To validate these stability profiles in your specific formulation, use the following self-validating protocols.
Thermogravimetric Analysis (TGA)
Objective: Determine
-
Sample Prep: Dry sample in a vacuum desiccator for 24h to remove surface moisture (critical for hygroscopic KEM).
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).
-
Pan: Platinum or Alumina (100
L). -
Atmosphere: Nitrogen (
) purge at 50 mL/min. -
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 600°C.
-
-
Analysis:
-
Calculate
(intersection of baseline and tangent of weight loss). -
Verify residual mass against theoretical yield of K₂CO₃.
-
Differential Scanning Calorimetry (DSC)
Objective: Distinguish between melting (endothermic) and decomposition (often exothermic for decarboxylation).
-
Sample: 2–5 mg in Hermetic Aluminum Pan (pinhole lid to allow
escape without pan deformation). -
Method: Ramp 5°C/min from 25°C to 250°C.
-
Signal Interpretation:
Caption: Workflow for thermal validation. Drying is critical to distinguish hygroscopic water loss from degradation.
Implications for Storage and Processing[5]
Storage Recommendations
-
Potassium Monoethyl Malonate: Store in a tightly sealed container with desiccant. Stability is maintained at room temperature (
), but moisture absorption can catalyze hydrolysis to malonic acid, drastically lowering the effective to 135°C. -
Potassium tert-butyl Malonate: Strictly store at -20°C . The tert-butyl ester bond is thermally labile and acid-sensitive. Spontaneous decomposition can generate isobutylene gas, pressurizing sealed vials.
Processing Advice
-
Reaction Temperature: When using KEM in Knoevenagel condensations or acylation reactions, maintain reactor temperatures below 60°C during addition phases. Brief excursions to 100°C are permissible, but prolonged heating above 120°C risks significant decarboxylation.
-
Drying: Never oven-dry tert-butyl malonate derivatives. Use vacuum drying at ambient temperature.
References
-
BenchChem. (2025).[5] Effect of temperature on the stability of potassium tert-butyl malonate. Retrieved from
-
Sigma-Aldrich. (2024). Ethyl potassium malonate Product Specification & MSDS. Retrieved from
-
Science. (1968). Potassium hydrogen malonate: remarkable crystal and molecular structure. Science, 161(3837), 179-180. Retrieved from
-
ResearchGate. (2009). Thermal behaviour of malonic acid, sodium malonate and its compounds. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation of Malonic Acid Derivatives. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
[1][2]
Executive Summary
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate (CAS: 103362-70-5), also known as Potassium ethyl methylmalonate, is a mono-ethyl ester potassium salt used primarily as a reagent in organic synthesis.[1][2][3][4][5] While generally classified as a stable organic salt, it acts as a skin and eye irritant and possesses an ester moiety susceptible to hydrolysis.
Immediate Action Directive:
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
-
Prohibited Actions: Do NOT dispose of via sanitary sewer systems (drains) without explicit written authorization from your facility's Environmental Health & Safety (EHS) department.
-
Storage: Store in a cool, dry place; the compound is hygroscopic. Keep away from strong oxidizers and acids.
Part 1: Chemical Safety Profile & Hazard Assessment
Before initiating any disposal procedure, the chemical properties must be understood to select the correct waste stream.
| Property | Specification | Operational Implication |
| CAS Number | 103362-70-5 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | Organic salt; contributes to COD (Chemical Oxygen Demand). | |
| Physical State | White crystalline solid | Hygroscopic; keep containers tightly sealed to prevent clumping/degradation. |
| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] |
| Reactivity | Ester hydrolysis | Incompatible with strong acids (releases free acid) and strong bases (hydrolyzes ester). |
Personal Protective Equipment (PPE) Requirements[1][8][9]
-
Respiratory: NIOSH-approved N95 particulate respirator if dust generation is likely.
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) and a standard laboratory coat.
Part 2: Disposal Decision Matrix
The following logic flow dictates the handling of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate based on its physical state and concentration.
Figure 1: Decision workflow for the segregation and disposal of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate waste.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Recommended)
Applicability: Pure compound, expired reagents, or spill cleanup residues.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Avoid metal containers if moisture presence is suspected to prevent corrosion.
-
Labeling: Affix a hazardous waste label clearly stating:
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the same waste drum.
-
Hand-off: Transfer to your facility’s chemical waste management team for incineration .
Protocol B: Aqueous/Solution Disposal
Applicability: Reaction byproducts or mother liquors.
-
pH Check: Measure the pH of the solution.
-
If Acidic (pH < 5): The ester may hydrolyze to the free acid. Neutralize carefully with dilute Sodium Bicarbonate (
) to pH 6–8. -
If Basic (pH > 9): No action required for waste collection, but ensure compatibility with the waste container.
-
-
Solvent Segregation:
-
If dissolved in organic solvents (Ethanol, THF), classify as Flammable Organic Waste .
-
If dissolved in water, classify as Aqueous Chemical Waste .
-
-
Bulking: Pour into the appropriate carboy (e.g., "Aqueous Waste - Basic" or "Non-Halogenated Organic").
-
Prohibition: Do not pour down the sink. Although potassium salts of short-chain acids are sometimes biodegradable, the ethoxy-ester functionality adds Chemical Oxygen Demand (COD) that may violate local wastewater discharge permits [1, 2].
Protocol C: Spill Management (Emergency Response)
Scenario: Accidental release of solid powder in the laboratory.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don safety goggles, nitrile gloves, and an N95 respirator.
-
Containment: Cover the spill with a damp paper towel or an inert absorbent (vermiculite) to prevent dust dispersion.
-
Cleanup:
-
Sweep up the damp material carefully using a dustpan and brush.
-
Place all material into a sealable plastic bag or waste container.
-
Wipe the surface with water and a mild detergent.
-
-
Disposal: Treat the collected debris as Solid Hazardous Waste (see Protocol A).
Part 4: Scientific Rationale & Compliance
Why Incineration?
While simple organic salts (like potassium acetate) are often deemed safe for drains in small quantities, Potassium 3-Ethoxy-2-methyl-3-oxopropanoate contains an ester linkage. In wastewater treatment plants, esters can resist rapid biodegradation or hydrolyze into alcohols and organic acids that spike BOD (Biological Oxygen Demand) levels. Incineration ensures complete thermal oxidation to Potassium Carbonate (
Regulatory Note (RCRA): This specific compound is generally not listed on the EPA's P-list or U-list (acute hazardous wastes). However, it falls under the "Characteristic" waste definition if it exhibits ignitability, corrosivity, reactivity, or toxicity. As an irritant solid, it is best managed as "Non-RCRA Regulated Chemical Waste" destined for thermal destruction to ensure "Cradle-to-Grave" liability protection [4].
References
Sources
- 1. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | 103362-70-5 [sigmaaldrich.com]
- 2. 3-Ethoxy-2-methyl-3-oxopropanoic acid, potassium salt | 103362-70-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | 103362-70-5 | Benchchem [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. johnwoodgroup.com [johnwoodgroup.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
A Strategic Guide to Personal Protective Equipment for Handling Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
Understanding the Hazard Profile: A Data-Driven Approach
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is a potassium salt of a carboxylic acid ester. To ascertain its potential hazards, we will analyze the safety profiles of analogous compounds, such as potassium 3-ethoxy-3-oxopropanoic acid and other potassium salts of organic acids. The consistent hazard classifications across these related substances point to a clear set of risks we must mitigate.
Commonly identified hazards for similar compounds include:
-
Acute Oral Toxicity : Categorized as harmful if swallowed.[1]
-
Skin Corrosion/Irritation : These compounds are known to cause skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation : There is a significant risk of serious eye irritation or damage upon contact.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation, particularly if the compound is a dust or aerosol.[1][4]
Based on this evidence, it is prudent to handle Potassium 3-Ethoxy-2-methyl-3-oxopropanoate as a substance that is, at a minimum, a skin and eye irritant, potentially harmful if ingested, and a respiratory irritant.
Core Principles of Chemical Handling
The foundation of laboratory safety rests on a hierarchy of controls. Before relying solely on PPE, it is crucial to implement engineering and administrative controls.
-
Engineering Controls : Always handle Potassium 3-Ethoxy-2-methyl-3-oxopropanoate in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1]
-
Administrative Controls : Access to areas where this chemical is handled should be restricted to trained personnel. Clear and concise standard operating procedures (SOPs) must be in place for all experimental work.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is a critical final layer of defense. The following table outlines the recommended PPE for handling Potassium 3-Ethoxy-2-methyl-3-oxopropanoate based on the anticipated exposure levels.
| Operational Scale | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Work (milligrams to a few grams) | Safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Work in a well-ventilated area. |
| Medium-Scale Laboratory Work (tens to hundreds of grams) | Chemical safety goggles | Nitrile gloves | Chemical-resistant laboratory coat | Work in a chemical fume hood. |
| Large-Scale Operations or High-Risk Procedures (potential for significant aerosolization) | Face shield in addition to chemical safety goggles | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator may be necessary based on a formal risk assessment.[5] |
Step-by-Step Protocol for Donning and Doffing PPE
Proper technique in putting on and removing PPE is as crucial as the selection itself to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don your mask or respirator.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Remove your lab coat by rolling it inside out and away from your body.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove your eye and face protection from the back.
-
Mask/Respirator: Remove your mask or respirator.
-
Hand Hygiene: Wash your hands thoroughly.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the scale of the operation.
Spill and Disposal Management
In the event of a spill, evacuate the area and prevent further spread if it is safe to do so.[5] Absorb the spill with an inert material and place it in a sealed container for disposal.[1] All waste, including contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[5]
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.
-
In case of eye contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[5]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Conclusion
While the specific toxicological properties of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate have not been exhaustively documented, a conservative approach based on the known hazards of similar compounds provides a strong foundation for safety. By adhering to the PPE guidelines, operational protocols, and emergency procedures outlined in this guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- Sigma-Aldrich. (2025, December 24).
- Safety D
- Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- MedChemExpress. (2025, December 8). 3-Ethoxy-3-oxopropanoic acid potassium-SDS.
- Safety d
- ITW Reagents. (2025, July 9).
- An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (n.d.).
- Merck Millipore. (n.d.).
- Fisher Scientific. (2015, December 2).
- Capot Chemical. (2019, November 6).
- PubChem. (n.d.).
- RSC Publishing. (2020, February 25). Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study.
- Chemistry Stack Exchange. (2015, February 19).
- American Chemical Society. (n.d.). Enolate Anions. 2. Reaction between Potassium Solutions Containing Crown Ethers and /?-Lactones.
- ChemicalBook. (2026, January 17).
- Merck Millipore. (2025, July 23).
- FooDB. (2005, October 10).
- J&K Scientific LLC. (2025, May 13). 3-Ethoxy-2-methyl-3-oxopropanoic acid, potassium salt | 103362-70-5.
- Carl ROTH. (n.d.).
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
